molecular formula C10H20O6 B1584719 2,3,4,6-Tetramethyl-D-glucose CAS No. 7506-68-5

2,3,4,6-Tetramethyl-D-glucose

Cat. No.: B1584719
CAS No.: 7506-68-5
M. Wt: 236.26 g/mol
InChI Key: AQWPITGEZPPXTJ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethyl-D-glucose: is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups. This modification alters its chemical properties and potential applications. The compound is often used in various chemical and biological studies due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetramethyl-D-glucose plays a role in biochemical reactions primarily as a substrate or inhibitor. It interacts with various enzymes, including glycosidases and glycosyltransferases, due to its structural similarity to glucose. These interactions can inhibit or modify the activity of these enzymes, affecting the metabolism of glucose and other carbohydrates. The compound’s methoxy groups can also influence its binding affinity and specificity towards different proteins and biomolecules .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate glucose uptake and utilization in cells, impacting energy production and storage. Additionally, it may influence the expression of genes involved in glucose metabolism and insulin signaling pathways, potentially affecting cellular responses to insulin and other hormones .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other proteins involved in glucose metabolism. It can act as a competitive inhibitor for enzymes such as glycosidases, preventing the breakdown of glucose and other carbohydrates. This inhibition can lead to changes in cellular glucose levels and metabolic fluxes. The compound may also interact with transcription factors and other regulatory proteins, altering gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on glucose metabolism and cellular function. At higher doses, it can exhibit toxic or adverse effects, including disruptions in glucose homeostasis and potential damage to tissues and organs. Threshold effects may be observed, where the compound’s impact becomes more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to glucose metabolism. It can be metabolized by enzymes such as glycosidases and glycosyltransferases, leading to the formation of different metabolites. The compound’s methoxy groups can influence its metabolic fate, affecting the levels of metabolites and the overall metabolic flux. These interactions can have downstream effects on cellular energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with glucose transporters and binding proteins, influencing its uptake and localization within cells. The compound’s distribution can affect its biochemical activity and interactions with other biomolecules. Additionally, its methoxy groups can impact its solubility and transport properties, affecting its accumulation in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethyl-D-glucose typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • D-Glucopyranose, 2,3,4,6-tetraacetyl-
  • D-Glucopyranose, 2,3,4,6-tetra-O-benzyl-
  • D-Glucopyranose, 2,3,4,6-tetra-O-acetyl-

Comparison: 2,3,4,6-Tetramethyl-D-glucose is unique due to its methoxy groups, which provide different chemical reactivity and biological activity compared to its acetylated or benzylated counterparts. The methoxy groups make it more hydrophobic and less prone to hydrolysis, enhancing its stability in various applications .

Properties

IUPAC Name

3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWPITGEZPPXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C(C(O1)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-68-5
Record name 2,4,6-Tetramethyl-D-glucose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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